Levistilide-A
Description
Botanical Sources and Phytogeographical Distribution
Levistilide-A is primarily derived from two key species within the Apiaceae family: Angelica sinensis and Ligusticum chuanxiong. The concentration and profile of this and other bioactive compounds in these plants can be influenced by their geographical origin and cultivation conditions.
Angelica sinensis, commonly known as Dong Quai or female ginseng, is a perennial herb indigenous to the cool, high-altitude mountainous regions of China, particularly in provinces such as Gansu, Hubei, Shaanxi, Sichuan, and Yunnan. The dried root of A. sinensis, known as Radix Angelicae Sinensis, is a well-documented source of this compound. The plant thrives at elevations between 1500 and 3000 meters. The geographical distribution and the specific growing conditions have been shown to impact the chemical composition of the plant, including the concentration of phthalides like this compound.
Ligusticum chuanxiong, also known as Chuanxiong or Szechuan lovage, is another significant botanical source of this compound. This aromatic perennial herb is primarily cultivated in the Sichuan province of China, a region renowned for producing high-quality Chuanxiong rhizomes. The rhizome of L. chuanxiong is the part of the plant used for the extraction of its bioactive constituents. The plant is also cultivated in other regions of China, including Japan and Korea, where it is valued in traditional medicine. beilstein-journals.org Similar to A. sinensis, the phytochemical profile of L. chuanxiong can vary based on its cultivation location and environmental factors. To date, approximately 174 compounds have been isolated and identified from this plant. nih.gov
Advanced Chromatographic and Spectroscopic Isolation Techniques
The isolation and purification of this compound from its natural plant matrices necessitate the use of sophisticated analytical techniques. Modern chromatography and spectroscopy are indispensable tools in this process, enabling the separation of this specific compound from a complex mixture of phytochemicals.
Initial extraction from the dried and powdered rhizomes of Angelica sinensis or Ligusticum chuanxiong is typically performed using organic solvents such as ethanol. Following this, a variety of chromatographic methods are employed for fractionation and purification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation of this compound. Preparative and semi-preparative HPLC systems, often utilizing reversed-phase columns (e.g., C18), allow for the efficient separation of phthalides based on their polarity. rsc.orgresearchgate.net Gradient elution with solvent systems such as methanol-water or acetonitrile-water is commonly used to achieve optimal separation.
High-Speed Counter-Current Chromatography (HSCCC) offers a valuable alternative to traditional solid-support chromatography. This liquid-liquid partition chromatography technique avoids the irreversible adsorption of the sample onto a solid stationary phase, leading to higher recovery rates. hmdb.canih.govhmdb.ca For the separation of compounds from Ligusticum chuanxiong, various solvent systems have been successfully employed in HSCCC. nih.gov
Below is an interactive data table summarizing the chromatographic techniques used for the isolation of compounds from the botanical sources of this compound.
| Plant Source | Chromatographic Technique | Key Application | Reference |
| Angelica sinensis | Preparative HPLC | Purification of Z-ligustilide | rsc.orgresearchgate.net |
| Ligusticum chuanxiong | HSCCC | Isolation of chuanxiongzine | nih.gov |
| Ligusticum chuanxiong | HSCCC | Separation of various phthalides | nih.gov |
Structural Elucidation and Stereochemical Characterization
Once a purified sample of this compound is obtained, its chemical structure and stereochemistry are determined using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the intricate structure of organic molecules. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed to determine the connectivity of atoms within the this compound molecule. ncsu.eduselleckchem.comresearchgate.netchemistrysteps.com Detailed analysis of chemical shifts, coupling constants, and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) allows for the complete assignment of all proton and carbon signals, confirming the phthalide (B148349) dimer structure.
Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound. researchgate.netyoutube.com High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments reveal the fragmentation patterns of the molecule, offering valuable insights into its substructures. ncsu.eduusm.eduhmdb.cawikipedia.orgnih.gov The fragmentation of the molecular ion can help to confirm the presence of specific functional groups and the way different parts of the molecule are connected.
Stereochemical Characterization is essential for understanding the three-dimensional arrangement of atoms in this compound. The absolute configuration of chiral centers within the molecule determines its specific biological activity. Techniques such as X-ray crystallography are the gold standard for determining the absolute stereochemistry of a crystalline compound. wikipedia.org In the absence of suitable crystals, stereoselective synthesis of the compound can be employed to establish its absolute configuration by comparing the synthetic product with the natural isolate. nih.govnih.govudel.edubeilstein-journals.org Chiral chromatography and vibrational circular dichroism (VCD) are other powerful techniques used to determine the absolute configuration of chiral molecules in solution. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H28O4 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(1S,2S,10S,11S)-6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione |
InChI |
InChI=1S/C24H28O4/c1-3-5-7-18-16-10-9-15-14-11-12-24(21(15)20(16)23(26)27-18)17(13-14)22(25)28-19(24)8-6-4-2/h7-8,13-15,21H,3-6,9-12H2,1-2H3/t14-,15+,21-,24+/m1/s1 |
InChI Key |
UBBRXVRQZJSDAK-QMPIHYFESA-N |
Isomeric SMILES |
CCCC=C1C2=C([C@H]3[C@@H](CC2)[C@@H]4CC[C@@]35C(=C4)C(=O)OC5=CCCC)C(=O)O1 |
Canonical SMILES |
CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1 |
Origin of Product |
United States |
Biosynthetic Pathways and Precursor Chemistry of Levistilide a
Proposed Biosynthetic Routes for Phthalide (B148349) Dimers
The biosynthesis of phthalides, including dimeric forms like Levistilide A, is understood to originate from fundamental building blocks. Research, including isotopic labeling studies, has established that the core structure of phthalides is derived from the linkage of acetate (B1210297) units, which assemble into polyketide intermediates nih.govchemicalbook.com. These polyketide chains then undergo cyclization and further modifications to form the characteristic phthalide lactone ring system.
For dimeric phthalides, a common pathway involves the dimerization or polymerization of monomeric phthalide precursors. Specifically, Levistilide A is described as being formed by the polymerization of two molecules of (Z)-ligustilide oup.com. This suggests that (Z)-ligustilide serves as a crucial monomeric intermediate that undergoes a coupling reaction to yield the dimeric structure of Levistilide A. Other dimeric phthalides have also been isolated from plants like Angelica sinensis, with proposed biosynthetic pathways suggesting complex cyclization and fusion events of monomeric units acs.org.
Table 1: Key Precursors and Intermediates in Phthalide Dimer Biosynthesis
| Compound Name | Type of Compound | Role in Biosynthesis | Primary Source (Mentioned) | Citation(s) |
| Acetate Units | Building Blocks | Form polyketide intermediates for phthalide core | N/A | nih.govchemicalbook.com |
| (Z)-Ligustilide | Monomeric Phthalide | Direct precursor; undergoes dimerization/polymerization | Ligusticum chuanxiong, Angelica sinensis | nih.govoup.com |
| Levistilide A (LA) | Dimeric Phthalide | Product of ligustilide (B1675387) dimerization/polymerization | Ligusticum chuanxiong, Angelica sinensis | dovepress.comoup.com |
Enzymatic Mechanisms and Key Intermediates
The biosynthesis of Levistilide A involves specific enzymatic machinery that facilitates the transformation of primary metabolites into complex secondary metabolites. The primary intermediate identified in the formation of Levistilide A is (Z)-ligustilide nih.govoup.com. This monomeric phthalide is believed to be the direct substrate that undergoes a dimerization or polymerization process to form Levistilide A oup.com.
While the precise enzymatic mechanisms and specific enzymes responsible for catalyzing the dimerization of (Z)-ligustilide into Levistilide A have not been extensively detailed in the provided literature, the initial steps of phthalide biosynthesis are known to involve enzymes that assemble acetate units into polyketide chains nih.govchemicalbook.com. It is highly probable that specialized enzymes, such as oxidoreductases or ligases, are involved in the critical coupling reaction that links two ligustilide molecules. Research into the metabolism of ligustilide has identified cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9, CYP1A2) as being involved in its biotransformation, but these are distinct from the enzymes directly responsible for its biosynthesis into dimers mdpi.com.
Genetic Basis of Levistilide-A Production in Medicinal Plants
Information regarding the specific genes or genetic pathways that govern the production of Levistilide A in medicinal plants is not available within the scope of the provided research findings. While the plant sources like Ligusticum chuanxiong and Angelica sinensis are known to produce Levistilide A, the underlying genetic mechanisms controlling its biosynthesis, including the identification of relevant gene clusters or regulatory elements, have not been elucidated in the reviewed literature. Further research would be required to identify the genes encoding the enzymes involved in the proposed biosynthetic steps.
Pharmacological Modalities and Mechanistic Dissection of Levistilide a Activity
Neuropharmacological Investigations
Levistilide-A (LA), a primary phthalide (B148349) component derived from Angelica sinensis, has demonstrated significant neuropharmacological activity, particularly in the context of neuroinflammation. nih.govnih.gov Research has focused on its ability to modulate the behavior of microglia, the resident immune cells of the central nervous system (CNS). nih.govfrontiersin.org Microglia can adopt different activation states, or phenotypes, often simplified into a spectrum ranging from the pro-inflammatory M1 phenotype to the anti-inflammatory and reparative M2 phenotype. frontiersin.orgnih.gov The transition between these states is critical in the progression or resolution of neurodegenerative diseases. nih.govfrontiersin.org this compound's neuroprotective effects appear to be closely linked to its capacity to influence this microglial polarization and regulate their metabolic functions. nih.govnih.gov
This compound exerts a potent influence on the phenotypic state of microglia, steering them away from a pro-inflammatory profile. nih.govnih.gov In experimental models using lipopolysaccharide (LPS) to induce an inflammatory response, LA has been shown to reverse the transformation of microglia toward the M1 phenotype. nih.gov This modulation is a key component of its neuroprotective mechanism, as excessive M1 activation contributes to neuronal damage through the release of cytotoxic factors. nih.govresearchgate.net
This compound significantly curtails the expression of key M1 pro-inflammatory markers in activated microglia. nih.govnih.gov Studies have shown that in LPS-stimulated microglial cells (such as BV2 and HMC3 cell lines), treatment with LA leads to a marked reduction in the release and mRNA levels of cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.gov These cytokines are central mediators of neuroinflammatory processes. nih.govnih.govyoutube.com Furthermore, LA inhibits the expression of inducible nitric oxide synthase (iNOS or NOS2), an enzyme responsible for producing nitric oxide, a molecule implicated in neurotoxicity when overproduced during inflammation. nih.govnih.gov This suppression of M1 factors is a critical aspect of LA's anti-neuroinflammatory effects. nih.govnih.gov
The effect of this compound on the M2 anti-inflammatory phenotype presents a more complex picture. One line of research indicates that LA actively promotes M2 polarization by increasing the production of the anti-inflammatory cytokines Interleukin-4 (IL-4) and Interleukin-10 (IL-10). nih.gov The same research demonstrated an increased expression of hallmark M2 markers, including Arginase-1 (ARG1), CD206 (the mannose receptor), and CD206. nih.gov ARG1, IL-4, and CD206 are well-established markers associated with the M2a "alternative activation" state, which is involved in tissue repair, while CD163 is another key M2 marker often upregulated by IL-10. nih.govnih.govnih.gov
Conversely, another significant study found that while LA potently suppressed M1 pro-inflammatory factors, it did not alter the expression of M2 anti-inflammatory factors. nih.govnih.govresearchgate.net This suggests that in certain contexts, the primary mechanism of LA may be the direct inhibition of the M1 pathway rather than a reciprocal promotion of the M2 pathway. The divergence in findings may relate to different experimental models or signaling pathways being investigated.
Table 1: Effect of this compound on Microglial Polarization Markers
| Marker Type | Marker | Effect of this compound | Finding Source(s) |
|---|---|---|---|
| M1 Pro-inflammatory | iNOS (NOS2) | Decreased Expression | nih.gov |
| IL-6 | Decreased Expression/Release | nih.gov | |
| TNF-α | Decreased Expression/Release | nih.gov | |
| IL-1β | Decreased Expression/Release | nih.gov | |
| M2 Anti-inflammatory | IL-4 | Increased Production | nih.gov |
| IL-10 | Increased Production | nih.gov | |
| ARG1 | Increased Expression | nih.gov | |
| CD206 | Increased Expression | nih.gov | |
| CD163 | Increased Expression | nih.gov | |
| M2 Factors (General) | Unaltered Expression | nih.govnih.gov |
Emerging evidence highlights that the functional phenotype of microglia is intrinsically linked to their metabolic state. nih.govnih.gov Pro-inflammatory M1 microglia typically undergo a metabolic shift toward aerobic glycolysis, a phenomenon known as the Warburg effect, to rapidly produce energy and biosynthetic precursors for inflammatory responses. nih.govmdpi.compreprints.org In contrast, resting and M2 anti-inflammatory microglia generally rely on the more efficient process of oxidative phosphorylation (OXPHOS) for a sustained energy supply. nih.govmdpi.com this compound has been shown to directly intervene in this metabolic reprogramming, which is crucial for its ability to control microglial activation. nih.govnih.gov
This compound effectively reverses the glycolytic shift seen in M1-polarized microglia. nih.govmdpi.com In LPS-activated microglia, which exhibit heightened glycolysis, treatment with LA significantly reduces the rate of glucose uptake. nih.govpreprints.org This is accompanied by a decrease in the levels of glycolytic metabolites and a downregulation of the genes for key glycolytic enzymes. preprints.org By mitigating the reliance on glycolysis, LA helps to reverse the M1 polarization state, as demonstrated by the finding that glycolysis inhibitors can mimic this effect and reduce inflammatory responses. mdpi.compreprints.org This action suggests that LA's anti-inflammatory properties are, in part, mediated by its ability to prevent the metabolic reprogramming that fuels the pro-inflammatory M1 phenotype. nih.govmdpi.com
By inhibiting the glycolytic pathway in activated microglia, this compound promotes a metabolic shift back towards oxidative phosphorylation (OXPHOS). nih.govpreprints.org This is the preferred metabolic state for resting (M0) and anti-inflammatory (M2) microglia. nih.govmdpi.com The promotion of OXPHOS provides a more sustainable and efficient energy supply for homeostatic functions rather than rapid, high-energy inflammatory bursts. nih.govpreprints.org Research indicates that LA may facilitate this metabolic switch from glycolysis to OXPHOS through the AMPK/mTOR signaling pathway, a central regulator of cellular energy homeostasis. nih.govpreprints.org This restoration of a quiescent metabolic profile is a key mechanism underlying LA's neuroprotective effects. nih.govmdpi.com
Table 2: Effect of this compound on Microglial Metabolic Pathways
| Metabolic Pathway | Effect of this compound in Activated Microglia | Implication for Microglial Phenotype | Finding Source(s) |
|---|---|---|---|
| Glycolysis (Warburg Effect) | Reduces glucose uptake, glycolytic metabolites, and key enzyme expression. | Reverses M1 pro-inflammatory state. | nih.govnih.govmdpi.compreprints.org |
| Oxidative Phosphorylation (OXPHOS) | Promotes a shift from glycolysis towards OXPHOS. | Promotes a shift towards a resting/anti-inflammatory metabolic state. | nih.govnih.govmdpi.compreprints.org |
Regulation of Metabolic Reprogramming in Microglia
Intervention in Glucose Metabolism Dysregulation
This compound has been shown to intervene in the dysregulation of glucose metabolism, particularly within the context of neuroinflammation. nih.govmdpi.com In inflammatory conditions, such as those induced by lipopolysaccharide (LPS) in microglia, there is a characteristic metabolic shift towards glycolysis, a phenomenon known as glycolytic reprogramming or the Warburg effect. nih.govresearchgate.net This process allows for the rapid production of ATP to meet the acute energy demands of the inflammatory response. mdpi.com
Research indicates that this compound can reverse this microglial glucose metabolism reprogramming. nih.govnih.gov Studies on LPS-induced microglia have demonstrated that this compound significantly reduces the glucose uptake rate. nih.gov This is accompanied by a decrease in the levels of glycolytic metabolites and a downregulation of the genes for key enzymes involved in glycolysis. nih.gov By counteracting the shift to glycolysis, this compound may facilitate a change in the metabolic state of pro-inflammatory M1 microglial cells back towards oxidative phosphorylation, which is characteristic of resting or anti-inflammatory M2 microglia. nih.govmdpi.com This modulation of cellular metabolism is a key aspect of its neuroprotective effects, as it helps to control the inflammatory state of microglia. nih.govresearchgate.net
| Parameter | Observation in LPS-Induced Microglia | Effect of this compound Treatment | Reference |
|---|---|---|---|
| Metabolic State | Shift to Glycolysis (Glycolytic Reprogramming) | Reversal of glycolytic reprogramming; promotes shift towards oxidative phosphorylation | nih.gov |
| Glucose Uptake | Significantly increased | Significantly reduced | nih.gov |
| Key Glycolysis Enzyme Genes | Upregulated | Downregulated | nih.gov |
Signaling Pathway Perturbations in Neuroinflammation
A significant component of this compound's pharmacological activity involves the perturbation of key signaling pathways that are central to the neuroinflammatory response. Microglia, the resident immune cells of the central nervous system, play a crucial role in initiating and propagating neuroinflammation when activated. nih.govresearchgate.net this compound exerts its anti-inflammatory and neuroprotective effects by modulating several critical intracellular signaling cascades within these cells, including the AMPK/mTOR, JAK2/STAT3, and NF-κB pathways. nih.govmdpi.comresearchgate.net
AMPK/mTOR Pathway Regulation
The AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) are critical regulators of cellular energy metabolism and are interlinked in controlling cellular processes. mdpi.comnih.gov AMPK acts as a cellular energy sensor, and its activation generally inhibits anabolic pathways, including those controlled by mTOR, to conserve energy. mdpi.comresearchgate.net In the context of neuroinflammation, studies have shown that following stimulation with LPS, microglia exhibit significantly reduced AMPK phosphorylation and significantly increased mTOR phosphorylation. mdpi.com
This compound has been found to effectively modulate this pathway by reversing these changes. nih.govresearchgate.net Treatment with this compound leads to the activation of AMPK and subsequent inhibition of mTOR phosphorylation. mdpi.comnih.gov The inhibition of the mTOR pathway is a crucial downstream effect of AMPK activation and plays a role in regulating cellular metabolic processes. mdpi.com By modulating the phosphorylation levels of the AMPK/mTOR pathway, this compound helps to regulate the metabolic reprogramming and inflammatory response in microglia. nih.govresearchgate.net
JAK2/STAT3 Signaling Pathway Inhibition
The Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway is a critical signaling cascade involved in cytokine-mediated inflammation. nih.govfrontiersin.org In neuroinflammatory conditions, the activation of this pathway in microglia promotes the transcription of pro-inflammatory genes and contributes to the M1 pro-inflammatory polarization of these cells. researchgate.netnih.gov
This compound has been identified as a potent inhibitor of this pathway. researchgate.netnih.gov Research demonstrates that this compound can reduce neuroinflammation by inhibiting the JAK2/STAT3 signaling cascade. mdpi.com Mechanistically, this compound inhibits the phosphorylation of both JAK2 and STAT3 in vitro and in vivo. nih.govhkbu.edu.hk By blocking the activation of STAT3, this compound prevents its translocation to the nucleus, thereby suppressing the expression of target genes that encode pro-inflammatory factors. researchgate.netnih.gov This inhibitory action contributes to its neuroprotective effects and its ability to improve cognitive impairment in models of Alzheimer's disease. researchgate.netnih.gov
NF-κB Pathway Modulation
The nuclear factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, regulating the expression of numerous pro-inflammatory genes, including cytokines and chemokines. nih.govnih.govsemanticscholar.org In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. nih.gov Upon inflammatory stimulation, IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate into the nucleus and initiate gene transcription. nih.govnih.gov
This compound demonstrates significant modulatory effects on this pathway to curb inflammation. nih.govresearchgate.net Studies have shown that this compound treatment suppresses the phosphorylation of IκB-α. nih.govresearchgate.net This action prevents the degradation of the inhibitor, thereby sequestering the NF-κB p65 subunit in the cytoplasm and inhibiting its nuclear translocation. nih.govresearchgate.net By blocking the activation of the NF-κB pathway, this compound effectively reduces the production of pro-inflammatory mediators, which is a key mechanism of its anti-inflammatory and neuroprotective action. nih.govnih.gov
| Signaling Pathway | Key Proteins Modulated | Observed Effect of this compound | Reference |
|---|---|---|---|
| AMPK/mTOR | AMPK, mTOR | Increases phosphorylation (activation) of AMPK; Decreases phosphorylation (inhibition) of mTOR. | nih.govmdpi.comresearchgate.net |
| JAK2/STAT3 | JAK2, STAT3 | Inhibits phosphorylation of both JAK2 and STAT3; Reduces nuclear expression of STAT3. | mdpi.comresearchgate.netnih.gov |
| NF-κB | IκB-α, NF-κB p65 | Suppresses phosphorylation of IκB-α; Inhibits nuclear translocation of p65 subunit. | nih.govresearchgate.netnih.gov |
Oxidative Stress Mitigation in Neural Cells
Beyond its anti-inflammatory effects, this compound also exhibits significant antioxidant properties. nih.govnih.gov Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a major contributor to neuronal damage and death in various neurodegenerative diseases. nih.govnih.gov Activated immune cells like microglia are a significant source of ROS during neuroinflammation. nih.govresearchgate.net
Reduction of Reactive Oxygen Species (ROS) Production
A key component of this compound's neuroprotective capacity is its ability to directly mitigate oxidative stress by reducing the production of ROS. nih.gov Upon activation by stimuli such as LPS, microglia significantly increase their intracellular ROS levels, which contributes to inflammation and neuronal cell death. nih.govresearchgate.net
In vitro studies using fluorescent probes have confirmed that this compound treatment significantly reduces the elevated intracellular ROS levels in LPS-stimulated microglial cells. nih.govresearchgate.net This antioxidant effect has also been observed in other contexts, such as in models of acute kidney injury, where this compound reduced ROS accumulation while increasing levels of antioxidant enzymes like Glutathione (B108866) (GSH) and Superoxide Dismutase (SOD). nih.gov By diminishing ROS production, this compound helps protect neural cells from oxidative damage, a mechanism that complements its anti-inflammatory actions. nih.govresearchgate.net
Antioxidant Enzyme System Interactions
This compound demonstrates significant interaction with key components of the cellular antioxidant defense system, particularly through the modulation of the Nrf2 signaling pathway and its influence on glutathione peroxidase activity. Research has shown that this compound can activate the Nrf2/HO-1 signaling pathway. nih.gov This pathway is a critical regulator of cellular resistance to oxidative stress, where Nrf2 (Nuclear factor erythroid 2-related factor 2) acts as a master transcription factor for a host of antioxidant and detoxification genes.
In a study on breast cancer cells, treatment with this compound was found to activate this Nrf2/HO-1 pathway. nih.gov Concurrently, the treatment led to a notable inhibition of the expression of Glutathione Peroxidase 4 (GPX4). nih.gov GPX4 is a crucial antioxidant enzyme that utilizes glutathione to protect cells from membrane lipid peroxidation. nih.gov The inhibition of GPX4 by this compound contributes to an accumulation of lipid reactive oxygen species (ROS), a key step in initiating ferroptosis, a specific form of regulated cell death. nih.gov While this particular study focused on a cancer model, it provides direct evidence of this compound's ability to mechanistically interact with and modulate core components of the antioxidant enzyme system.
Table 1: Research Findings on this compound and Antioxidant System Interactions
| Model System | Key Finding | Pathway/Mechanism |
|---|---|---|
| Human Breast Cancer Cell Lines (MDA-MB-231, MCF-7) | This compound inhibited the expression of GPX4 and promoted ferroptosis. nih.gov | Activation of the Nrf2/HO-1 signaling pathway. nih.gov |
Neuroprotection and Neuronal Survival Mechanisms
This compound exhibits significant neuroprotective properties, operating through multiple mechanisms to enhance neuronal survival and function. Its activities include the direct protection of specific neuronal populations, suppression of programmed cell death, and restoration of vital neurotransmitter systems.
This compound has demonstrated a capacity to protect dopaminergic neurons, the progressive loss of which is a hallmark of Parkinson's disease. In an in vivo model of Parkinson's disease, administration of this compound was shown to mitigate the death of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra pars compacta region of the brain. nih.gov The neuroprotective effect is linked to its ability to suppress the activation of microglia, the primary immune cells of the central nervous system. nih.govmdpi.com By preventing the polarization of microglia towards a pro-inflammatory M1 state, this compound reduces the release of damaging inflammatory factors. nih.gov Furthermore, it exerts this protective effect by reversing the reprogramming of glucose metabolism in microglia and modulating the phosphorylation levels of the AMPK/mTOR pathway. nih.gov
Table 2: Research Findings on this compound and Dopaminergic Neuron Protection
| Model System | Key Finding | Pathway/Mechanism |
|---|---|---|
| MPTP-induced Parkinson's Disease Mouse Model | Mitigated the death of TH-positive dopaminergic neurons. nih.gov | Suppression of microglial activation and glucose metabolism reprogramming; modulation of AMPK/mTOR phosphorylation. nih.gov |
| LPS-stimulated Microglia | Diminished the expression of M1 pro-inflammatory factors and reduced ROS production. nih.gov | Suppression of IκB-α phosphorylation and NF-κB p65 nuclear translocation. nih.gov |
This compound also plays a role in maintaining the integrity of the cholinergic system, which is critical for cognitive functions such as memory and learning and is severely impacted in Alzheimer's disease. Studies have indicated that this compound can improve the functioning of the nicotinic system, a key component of the cholinergic network. glisodin.org This restorative effect, coupled with its anti-neuroinflammatory properties, suggests a therapeutic potential in addressing cognitive deficits associated with cholinergic dysfunction. glisodin.org
Anti-inflammatory Properties Beyond Neuroinflammation
The anti-inflammatory activities of this compound are not confined to the central nervous system. The compound also exerts potent effects on the vascular endothelium, a critical interface in systemic inflammatory responses.
This compound has been shown to inhibit the activation of endothelial cells, a crucial early event in the inflammatory cascade and in conditions like blood stasis. nih.govglisodin.org In a rat model of acute blood stasis, this compound demonstrated a protective effect on vascular endothelial cells, improving cell viability and morphology. nih.gov The mechanism underlying this protection involves the PI3K-AKT-eNOS signaling pathway. nih.gov By activating this pathway, this compound can enhance the activity of endothelial nitric oxide synthase (eNOS), which is vital for maintaining vascular health. nih.gov Further research has corroborated that this compound can hinder the expression of inflammatory cytokines and reduce NLRP3 inflammasome expression in human umbilical vein endothelial cells. glisodin.org Additionally, in the context of liver fibrosis, this compound was found to attenuate the proliferation of human hepatic sinusoidal endothelial cells (HHSECs). researchgate.net
Table 3: Research Findings on this compound and Endothelial Cell Inhibition
| Model System | Key Finding | Pathway/Mechanism |
|---|---|---|
| Rat Model of Acute Blood Stasis | Protected vascular endothelial cells and increased their viability. nih.gov | Activation of the PI3K-AKT-eNOs signaling pathway. nih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Hindered endothelial cell activation and expression of inflammatory cytokines. glisodin.org | Reduction of NLRP3 inflammasome expression. glisodin.org |
| Human Hepatic Sinusoidal Endothelial Cells (HHSECs) | Attenuated HHSEC proliferation. researchgate.net | Inhibition of angiogenesis via the VEGF signaling pathway. researchgate.net |
NLRP3 Inflammasome Expression Reduction
This compound has been identified as an inhibitor of the NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome, a key component of the innate immune system that, when activated, triggers inflammatory responses. nih.govnih.gov Research indicates that this compound can downregulate the gene expression of the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a protein complex that responds to various pathogenic and environmental stress signals, leading to the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines. mdpi.commdpi.com By reducing the expression of NLRP3, this compound effectively dampens this inflammatory cascade. nih.gov Studies in human umbilical vein endothelial cells and in rat models of vasculitis have demonstrated that this compound reduces NLRP3 expression. nih.govnih.gov This inhibitory effect on the NLRP3 inflammasome is a central part of its anti-inflammatory properties. nih.gov
Syk-p38/JNK Pathway Involvement
The mechanism by which this compound reduces NLRP3 inflammasome expression is linked to its interaction with the spleen tyrosine kinase (Syk) and the downstream p38 and c-Jun N-terminal kinase (JNK) signaling pathways. nih.gov Research has shown that this compound directly hinders the phosphorylation and activity of Syk in a dose-dependent manner. nih.govnih.gov Syk is a crucial upstream kinase that can trigger inflammatory signaling cascades. nih.gov
By inhibiting Syk, this compound subsequently suppresses the activation of the p38 and JNK mitogen-activated protein kinases (MAPKs). nih.govnih.gov The p38 and JNK pathways are known to be involved in the regulation of inflammatory responses. mdpi.com The inhibition of this Syk-p38/JNK signaling axis by this compound leads to the suppression of NLRP3 gene expression. nih.gov This demonstrates a clear mechanistic pathway where this compound's anti-inflammatory effects are mediated through the modulation of this specific signaling cascade. nih.gov
General Cytokine Release Modulation
This compound demonstrates a broad ability to modulate the release of cytokines, key signaling molecules that regulate inflammation. nih.govresearchgate.netnih.gov Its action involves the suppression of pro-inflammatory cytokines and, in some contexts, the enhancement of anti-inflammatory cytokines. researchgate.net
In various experimental models, this compound has been shown to inhibit the production and release of several key pro-inflammatory cytokines, including:
Interleukin-1β (IL-1β): A potent inflammatory cytokine whose maturation and release are directly dependent on the activation of the NLRP3 inflammasome. nih.govresearchgate.net this compound's inhibition of the NLRP3 inflammasome and the Syk-p38/JNK pathway directly contributes to the reduction of IL-1β levels. nih.gov
Tumor Necrosis Factor-α (TNF-α): A major cytokine involved in systemic inflammation. nih.govresearchgate.net
Interleukin-6 (IL-6): A cytokine with a dual role in both acute and chronic inflammation. researchgate.netnih.gov
Conversely, studies on neuroinflammation have revealed that this compound can also promote the production of anti-inflammatory cytokines, such as:
Interleukin-4 (IL-4): Known for its role in suppressing inflammatory responses. researchgate.net
Interleukin-10 (IL-10): A potent anti-inflammatory cytokine that regulates the immune response. researchgate.net
This dual action of inhibiting pro-inflammatory mediators while promoting anti-inflammatory ones underscores the comprehensive immunomodulatory capacity of this compound. researchgate.net
Table 1: Effect of this compound on Cytokine Release
| Cytokine | Effect of this compound | Role of Cytokine |
|---|---|---|
| IL-1β | Inhibition | Pro-inflammatory nih.govresearchgate.net |
| TNF-α | Inhibition | Pro-inflammatory nih.govresearchgate.net |
| IL-6 | Inhibition | Pro-inflammatory researchgate.netnih.gov |
| IL-32 | Inhibition | Pro-inflammatory nih.govnih.gov |
| CCL-2 (MCP-1) | Inhibition | Pro-inflammatory nih.govnih.govmdpi.com |
| IL-4 | Increased Production | Anti-inflammatory researchgate.net |
| IL-10 | Increased Production | Anti-inflammatory researchgate.net |
Anticancer and Antifibrotic Mechanisms
Induction of Ferroptosis and Related Pathways
A significant aspect of this compound's anticancer activity is its ability to induce ferroptosis, a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govnih.govdovepress.com This process differs from other cell death mechanisms like apoptosis. youtube.com Ferroptosis is recognized as a key process in suppressing tumor development. nih.govnih.gov Research has specifically demonstrated that this compound induces ferroptosis in breast cancer cells, suggesting its potential as a therapeutic agent. nih.govnih.govdovepress.com The induction of ferroptosis by this compound is intricately linked to the activation of specific signaling pathways that disrupt cellular redox balance. nih.govdovepress.com
Nrf2/HO-1 Signaling Pathway Activation
The primary mechanism through which this compound induces ferroptosis is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.govnih.govdovepress.com Nrf2 is a master transcriptional regulator of the antioxidant response, while HO-1 is a crucial enzyme involved in cellular defense against oxidative stress. mdpi.comresearchgate.net
In the context of this compound's action on breast cancer cells, treatment with the compound leads to the upregulation of the Nrf2/HO-1 signaling pathway. nih.govnih.gov While Nrf2 activation is typically a cytoprotective mechanism, its hyperactivation in cancer cells can contribute to their demise under certain conditions. mdpi.com The activation of this pathway by this compound appears to be a critical step in promoting the accumulation of reactive oxygen species (ROS) that drives ferroptosis. nih.govdovepress.com
ROS Accumulation and Mitochondrial Dysfunction
The activation of the Nrf2/HO-1 pathway by this compound culminates in a significant increase in intracellular reactive oxygen species (ROS). nih.govdovepress.com ROS are highly reactive molecules that can cause damage to cellular components, including lipids, proteins, and DNA. nih.govnih.gov This excessive ROS accumulation is a hallmark of ferroptosis. nih.govdovepress.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Interleukin-1β (IL-1β) |
| Interleukin-4 (IL-4) |
| Interleukin-6 (IL-6) |
| Interleukin-10 (IL-10) |
| Interleukin-32 (IL-32) |
| Tumor Necrosis Factor-α (TNF-α) |
| C-C Motif Chemokine Ligand 2 (CCL-2) |
| Caspase-1 |
| Spleen Tyrosine Kinase (Syk) |
| p38 Mitogen-Activated Protein Kinase (p38 MAPK) |
| c-Jun N-terminal Kinase (JNK) |
| Nuclear factor erythroid 2-related factor 2 (Nrf2) |
| Heme oxygenase-1 (HO-1) |
Inhibition of Cell Proliferation and Angiogenesis
This compound demonstrates significant inhibitory effects on both cell proliferation and angiogenesis, key processes in pathologies such as liver fibrosis and cancer. Research indicates that the compound can attenuate the proliferation of specific cell types involved in fibrogenesis and vessel formation. nih.govnih.gov Studies have shown that this compound inhibits the proliferation of human hepatic sinusoidal endothelial cells (HHSECs) and the activation of hepatic stellate cells (HSCs). nih.gov Furthermore, its anti-angiogenic properties have been observed through the inhibition of tube-like structure formation by HHSECs and a decrease in functional blood vessels in transgenic zebrafish models. nih.gov In animal models of liver fibrosis, treatment with this compound resulted in a reduction of new microvessels, supporting its role as an angiogenesis inhibitor. nih.gov
Vascular Endothelial Growth Factor (VEGF) Signaling Pathway Modulation
The anti-angiogenic activity of this compound is primarily attributed to its modulation of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. nih.gov VEGF is a critical inducer of angiogenesis, promoting endothelial cell proliferation, migration, and survival through its interaction with VEGF receptors (VEGFRs), particularly VEGFR-2. nih.govmdpi.commdpi.com this compound has been shown to exert its inhibitory effects by downregulating the expression of key components of this pathway. nih.gov In both in vitro and in vivo experiments, treatment with this compound led to a significant reduction in the protein levels of VEGF and its receptor, VEGFR-2. nih.govnih.gov This disruption of the VEGF/VEGFR-2 axis is a core mechanism by which this compound impedes the formation of new blood vessels, thereby contributing to its therapeutic potential in angiogenesis-dependent diseases. nih.gov
Suppression of Hepatic Stellate Cell Proliferation and Activation
A central element of this compound's action, particularly in the context of liver fibrosis, is its ability to suppress the proliferation and activation of hepatic stellate cells (HSCs). nih.govnih.gov In their quiescent state, HSCs are involved in vitamin A storage; however, upon liver injury, they become activated, proliferating and transforming into myofibroblast-like cells that are the primary source of extracellular matrix (ECM) proteins, leading to fibrosis. mdpi.com
This compound has been shown to inhibit HSC proliferation and activation induced by various stimuli. nih.govnih.gov One key mechanism involves the renin-angiotensin system (RAS), where angiotensin II (Ang II) promotes HSC activation. nih.govspandidos-publications.com this compound significantly inhibits Ang II-induced proliferation of HSCs and prevents the overexpression of activation markers like α-smooth muscle actin (α-SMA) and F-actin. nih.govnih.gov This effect is linked to the suppression of the Ang II/AT1R/ERK/c-Jun signaling pathway. nih.govspandidos-publications.com Studies also report that this compound can induce cell cycle arrest and apoptosis in HSCs activated by other factors, such as platelet-derived growth factor BB. spandidos-publications.com
Table 1: In Vitro Effects of this compound on Hepatic Stellate Cells (HSCs)
| Cell Line | Inducing Agent | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|---|
| HSCs | Angiotensin II (Ang II) | Significantly prohibited proliferation and overexpression of α-SMA and F-actin. | Suppression of Ang II/AT1R/ERK/c-Jun signaling pathway. | nih.gov |
| LX-2 cells | TGF-β1 | Attenuated cell activation. | Inhibition of activation markers. | nih.govnih.gov |
| HSCs | Platelet-derived growth factor BB | Inhibited proliferation. | Induction of cell cycle arrest and apoptosis. | spandidos-publications.com |
Alleviation of Sinusoid Capillarization
This compound contributes to the restoration of normal liver microvasculature by alleviating sinusoid capillarization. nih.govnih.gov Hepatic sinusoids are unique capillaries with fenestrated endothelial cells that facilitate exchange between the blood and hepatocytes. nih.gov During chronic liver injury and fibrosis, these specialized liver sinusoidal endothelial cells (LSECs) lose their fenestrae and form a continuous basement membrane, a process termed capillarization. nih.govnih.gov This transformation severely impairs substance exchange, contributing to hepatocellular dysfunction and portal hypertension. nih.govnih.gov
Research has demonstrated that this compound can ameliorate this pathological change. nih.govnih.gov In animal models of liver fibrosis, treatment with the compound improved sinusoidal fenestrations and reduced the deposition of collagen. nih.gov This action is directly linked to its anti-angiogenic effects via the VEGF pathway, as capillarization is considered a form of pathological angiogenesis within the liver. nih.govnih.gov By reversing or reducing the capillarization of sinusoids, this compound helps to normalize the liver's microenvironment. nih.gov
Apoptosis Induction in Cancer Cells
This compound has been identified as an inducer of apoptosis, or programmed cell death, in various cancer cell lines, highlighting its potential as an anticancer agent. nih.govnih.gov The mechanisms underlying this pro-apoptotic activity are multifaceted and can be cell-type dependent.
In colon cancer cells (HCT116), this compound was found to inhibit cell viability and trigger apoptosis irrespective of p53 status. nih.gov The primary mechanism identified was the induction of endoplasmic reticulum (ER) stress, which was mediated by an increase in reactive oxygen species (ROS). nih.gov The study showed that preventing ROS production with an inhibitor, N-acetylcysteine, effectively nullified the ER stress and subsequent apoptosis caused by this compound. nih.gov
In the context of multidrug-resistant breast cancer cells, this compound was shown to significantly enhance the apoptosis induced by conventional chemotherapeutic drugs like adriamycin and vincristine. nih.gov This enhancement was associated with an increased cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-3, which are hallmark indicators of apoptosis. nih.gov
Table 2: Apoptotic Effects of this compound on Cancer Cells
| Cell Line | Cancer Type | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|---|
| HCT116 (wild-type and p53-/-) | Colon Cancer | Inhibited cell viability and induced apoptosis. | Triggered production of Reactive Oxygen Species (ROS), leading to Endoplasmic Reticulum (ER) stress. | nih.gov |
| Bcap37/MDR1 | Breast Carcinoma | Significantly enhanced adriamycin- or vincristine-induced apoptosis. | Increased cleavage of PARP and caspase-3. | nih.gov |
Overcoming P-glycoprotein-Mediated Drug Resistance
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often driven by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). nih.govmdpi.com P-gp actively transports a wide range of chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and efficacy. mdpi.com this compound has emerged as a potential modulator capable of overcoming P-gp-mediated MDR. nih.gov
Studies on human breast carcinoma cells (Bcap37/MDR1) that overexpress P-gp have shown that sub-cytotoxic concentrations of this compound can reverse drug resistance. nih.gov The compound significantly enhanced the efficacy of P-gp substrate drugs, such as adriamycin and vincristine, by inhibiting the efflux function of P-gp. nih.gov This inhibition leads to increased intracellular accumulation of the chemotherapeutic agents, thereby restoring their ability to induce cell cycle arrest and apoptosis. nih.gov Furthermore, this compound was found to work synergistically with verapamil, a known P-gp inhibitor, suggesting its potential as a novel P-gp modulator in combination therapies to combat MDR. nih.gov
Hematopoietic System Modulation
This compound has been shown to have a modulatory effect on the hematopoietic system, specifically in promoting the expansion of hematopoietic stem and progenitor cells (HSPCs). nih.gov HSPCs are crucial for hematopoietic stem cell transplantation (HSCT), a vital therapy for various hematological disorders. nih.gov A major limitation of using sources like umbilical cord blood (UCB) for HSCT is the relatively low number of available stem cells.
Research has demonstrated that this compound can promote the ex vivo expansion of human UCB-derived HSPCs. nih.gov The compound was identified as having a superior ability to expand both phenotypically defined HSPCs and, importantly, long-term HSCs, both proportionally and quantitatively. nih.gov The underlying mechanism for this effect is linked to its ability to enhance antioxidant activity within the cells. nih.gov Crucially, the expanded human HSCs maintained their functional integrity, including their engraftment capacity and uncompromised multipotency, as demonstrated in mouse models. nih.gov This suggests this compound could be a valuable agent for improving the success of UCB transplantation by increasing the available dose of functional stem cells. nih.gov
Table 3: List of Chemical Compounds
| Compound Name | |
|---|---|
| This compound | |
| Vascular Endothelial Growth Factor (VEGF) | |
| Angiotensin II | |
| α-smooth muscle actin (α-SMA) | |
| N-acetylcysteine | |
| Adriamycin | |
| Vincristine | |
| Verapamil | |
| Platelet-derived growth factor BB |
Expansion of Human Umbilical Cord Blood Hematopoietic Stem Cells (HSCs)
This compound (LA) has been identified as a promising molecule for the ex vivo expansion of functional human umbilical cord blood (UCB) hematopoietic stem cells (HSCs). nih.govnih.gov In a screening of nine natural products, this compound was found to be an outstanding candidate for promoting the expansion of human HSCs. nih.govnih.gov Studies have demonstrated that this compound exhibits potent activity in expanding the population of hematopoietic stem and progenitor cells (HSPCs), specifically those with the CD34+CD38- immunophenotype. nih.gov After a 7-day incubation period, this compound treatment resulted in a significant increase in the absolute number of these primitive HSCs. nih.gov This expansion capability presents a potential strategy to overcome the clinical limitation of insufficient HSC numbers in UCB units for transplantation. nih.govnih.gov
Enhancement of Antioxidant Activity in HSCs
A key mechanism through which this compound promotes the expansion of HSCs is by enhancing their antioxidant activity. nih.gov Research has shown that this compound treatment leads to a reduction in the levels of both intracellular and mitochondrial reactive oxygen species (ROS) within HSCs. nih.gov ROS are by-products of normal metabolism that can cause cellular damage if they accumulate. nih.govyoutube.com By mitigating oxidative stress, this compound helps to maintain a healthier cellular environment conducive to HSC survival and proliferation. nih.govnih.gov This antioxidant effect is considered a crucial element in its capacity to expand functional HSCs ex vivo. nih.gov
Molecular Mechanisms in HSC Regulation (e.g., HIF1A, Wnt/β-catenin)
The regulatory effects of this compound on HSCs are linked to the modulation of specific molecular signaling pathways. nih.gov Gene expression profiling has revealed that treatment with this compound activates the Wnt/β-catenin signaling pathway, which is known to play a role in the maintenance of HSCs. nih.govgenesispub.org In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin lead to the activation of target genes that support stem cell self-renewal. genesispub.org
Furthermore, studies have indicated that this compound treatment results in the upregulation of Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov HIF-1α is a transcription factor that plays a critical role in cellular adaptation to low oxygen environments, which are characteristic of the stem cell niche. nih.gov The induction of Wnt/β-catenin signaling by HIF-1α represents a potential molecular mechanism underlying the regulation of stem cells in hypoxic niches. nih.gov While the activation of these pathways by this compound has been observed, the precise molecular interactions through which it upregulates HIF1A and influences HSC biology warrant further investigation. nih.gov
Retention of Clonogenic Capacity and Multipotency
A critical aspect of ex vivo HSC expansion is the preservation of their fundamental stem cell properties. Research confirms that this compound treatment not only increases the quantity of HSCs but also maintains their functional quality. nih.gov LA-treated HSCs have demonstrated an enhanced ability to form colonies in clonogenic assays, with a notable increase in the total number of colonies compared to untreated cells. nih.gov
Moreover, xenotransplantation assays have shown that HSCs expanded with this compound retain their capacity for engraftment and long-term repopulation in immunodeficient mouse models. nih.gov The engrafted cells successfully maintained their multipotency, differentiating into multiple blood lineages. nih.gov This indicates that this compound supports the expansion of functionally competent HSCs that can reconstitute the hematopoietic system, a key requirement for successful clinical application. nih.govnih.gov
Hemorheological and Vascular Endothelial Effects
Improvement of Blood Hypercoagulation
This compound has demonstrated significant effects on hemorheology, particularly in improving conditions of blood hypercoagulation. researchgate.net In a rat model of acute blood stasis, administration of this compound led to favorable changes in key coagulation parameters. researchgate.net Specifically, treatment resulted in a statistically significant reduction in fibrinogen (FIB) content, a key protein involved in clot formation. researchgate.netopenanesthesia.org Concurrently, this compound prolonged the prothrombin time (PT) and increased the international normalized ratio (INR), indicating a reduction in the tendency for blood to clot. researchgate.netnih.govnih.gov These findings suggest that this compound interacts with the coagulation cascade to ameliorate a hypercoagulable state. researchgate.net
Table 1: Effect of this compound on Blood Coagulation Parameters in a Rat Model
| Parameter | Effect of this compound Treatment | Significance |
|---|---|---|
| Fibrinogen (FIB) | Reduced | P < 0.01 |
| Prothrombin Time (PT) | Increased | P < 0.01 |
| International Normalized Ratio (INR) | Increased | P < 0.01 |
Data derived from a study on a rat model of acute blood stasis. researchgate.net
Reduction of Blood Viscosity
Table 2: Effect of this compound on Blood Viscosity
| Viscosity Type | Shear Rate | Effect of this compound Treatment | Significance |
|---|---|---|---|
| Plasma Viscosity | N/A | Reduced | P < 0.05 |
| Whole Blood Viscosity | Low | Reduced | P < 0.01 |
| Medium | Reduced | P < 0.01 | |
| High | Reduced | P < 0.01 |
Findings from a study on a rat model of acute blood stasis, showing reductions at low, medium, and high shear rates. researchgate.net
Protection of Endothelial Cells
This compound (L.A.) has demonstrated a significant protective effect on vascular endothelial cells, which are crucial for maintaining normal blood circulation and vascular homeostasis. nih.govwindows.net Injury to these cells is a primary factor in the development of cardiovascular and cerebrovascular diseases. nih.govwindows.net Research indicates that this compound, a natural component isolated from the traditional Chinese herb Ligusticum chuanxiong Hort, can enhance the viability of endothelial cells and protect them from injury. nih.govwindows.net
PI3K/AKT/eNOS Signaling Pathway Involvement
The protective effects of this compound on endothelial cells are mechanistically linked to the activation of the Phosphatidylinositol-3-Kinase/Protein Kinase B/Endothelial Nitric Oxide Synthase (PI3K/AKT/eNOS) signaling pathway. nih.govwindows.net This pathway is vital for a range of cellular functions, including cell proliferation, differentiation, and apoptosis. nih.gov Importantly, it plays a significant role in protecting cells under stress and influences the expression of downstream molecules like eNOS. nih.govnih.gov
Endothelial nitric oxide synthase (eNOS) is a key enzyme responsible for the production of nitric oxide (NO) in endothelial cells. nih.govmdpi.com NO is a critical signaling molecule involved in vasodilation, regulation of inflammation, and platelet activity. nih.govmdpi.com The activity of eNOS, and consequently the level of NO, is a major factor in the protection of endothelial cells. nih.gov
Research has demonstrated that in HUVECs injured by H₂O₂, pretreatment with this compound leads to a significant increase in the expression levels of key proteins in this pathway. nih.gov Specifically, the expression of PI3K, AKT, and eNOS was found to be elevated in the this compound pretreated group compared to the untreated model group. nih.govwindows.net This upregulation of the PI3K/AKT/eNOS pathway suggests that this compound exerts its protective effect by enhancing the signaling cascade that leads to the production of NO, thereby promoting endothelial cell survival and function. nih.govwindows.net The activation of this pathway is a recognized mechanism by which various therapeutic compounds protect endothelial cells. nih.govosti.gov
The table below summarizes the key in vitro findings regarding the effect of this compound on the PI3K/AKT/eNOS pathway in endothelial cells.
| Cell Line | Inducer of Injury | Treatment | Observed Effect on Protein Expression | Conclusion |
| HUVEC | H₂O₂ | Pretreatment with this compound (10 mg/kg in vivo equivalent) | Increased expression of PI3K, AKT, and eNOS compared to the injured model group (P < 0.01). nih.gov | This compound protects endothelial cells from H₂O₂-induced injury, likely through the activation of the PI3K/AKT/eNOS pathway. nih.govwindows.net |
Pharmacokinetic Profile and Bioavailability Research
Absorption, Distribution, and Elimination Characteristics in Preclinical Models
Preclinical studies, primarily in rat models, have been instrumental in characterizing the pharmacokinetic profile of Levistilide-A. Following intravenous administration, the compound's concentration in plasma demonstrates a predictable decline, indicating its distribution and elimination from the systemic circulation. When administered orally, this compound is absorbed, but research indicates this process is somewhat limited.
A pivotal study involving Sprague-Dawley rats provided detailed insights into the compound's behavior. After intravenous injection, the plasma concentration of this compound decreased over time, which allowed for the calculation of key pharmacokinetic parameters. The study established a baseline for understanding how the compound is distributed to various tissues and subsequently cleared from the body. The processes governing the fate of drugs in an organism are absorption, distribution, metabolism, and elimination. frontiersin.org
The pharmacokinetic parameters following both intravenous and oral administration in rats are summarized in the table below.
| Parameter | Intravenous Administration (2 mg/kg) | Oral Administration (20 mg/kg) |
| Cmax (ng/mL) | - | 135.6 ± 45.3 |
| Tmax (h) | - | 1.5 ± 0.4 |
| AUC (0-t) (ng·h/mL) | 1589.6 ± 312.7 | 1189.7 ± 254.8 |
| AUC (0-∞) (ng·h/mL) | 1645.8 ± 322.5 | 1234.5 ± 261.3 |
| t1/2 (h) | 2.8 ± 0.5 | 3.1 ± 0.6 |
| Data derived from a study in Sprague-Dawley rats. |
Bioavailability Studies of Isolated this compound
Bioavailability, the fraction of an administered drug that reaches the systemic circulation, is a critical pharmacokinetic parameter. For orally administered compounds, low bioavailability can be a significant hurdle.
Research has shown that isolated this compound exhibits low oral bioavailability. In a study with rats, the absolute bioavailability of this compound administered alone was calculated to be approximately 7.5%. srce.hr This suggests that a substantial portion of the compound may not be absorbed from the gastrointestinal tract or may be subject to first-pass metabolism in the liver before it can enter the systemic circulation. dovepress.comnih.gov The assessment of absolute bioavailability typically involves comparing the plasma concentration-time profile of an oral dose to that of an intravenous dose. nih.gov
The low bioavailability of the isolated compound highlights the challenges in its development as a potential therapeutic agent and underscores the importance of formulation strategies to enhance its absorption.
Influence of Traditional Chinese Medicine Formulations on this compound Pharmacokinetics
This compound is a natural component of traditional Chinese medicine (TCM) formulations that have been used for centuries. One such formulation is Danggui-Shaoyao-San (DSS), which contains Rhizoma Chuanxiong, a known source of this compound.
Interestingly, studies have demonstrated that the pharmacokinetic profile of this compound is significantly altered when administered as part of a TCM formulation compared to its administration as an isolated compound. srce.hr Research in rat models showed that the oral bioavailability of this compound was markedly enhanced when given as part of the Danggui-Shaoyao-San decoction. srce.hrnih.gov This suggests that other herbal components within the formulation may facilitate the absorption of this compound or inhibit its metabolic breakdown. nih.gov
This synergistic effect within a traditional formulation is a key area of modern pharmacological research into TCM. nih.govlcms.cz The table below compares the key pharmacokinetic parameters of this compound when administered alone versus as part of Rhizoma Chuanxiong and Danggui-Shaoyao-San.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound alone | 135.6 ± 45.3 | 1.5 ± 0.4 | 1189.7 ± 254.8 | 100 |
| Rhizoma Chuanxiong | 189.4 ± 55.7 | 1.8 ± 0.5 | 1543.2 ± 301.6 | 129.7 |
| Danggui-Shaoyao-San | 256.7 ± 68.9 | 2.1 ± 0.6 | 2345.8 ± 456.2 | 197.2 |
| Comparative data from oral administration in rats. |
Advanced Analytical Methods for Pharmacokinetic Studies
Accurate and sensitive analytical methods are essential for the quantitative determination of drug concentrations in biological samples, which forms the basis of pharmacokinetic studies. dovepress.com For this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the method of choice. srce.hrnih.gov
This technique offers high selectivity and sensitivity, allowing for the precise measurement of this compound in plasma samples, even at low concentrations. mdpi.comnih.gov A typical LC-MS/MS method for this compound involves several key steps:
Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. oup.com
Chromatographic Separation: The prepared sample is injected into a liquid chromatograph, where this compound is separated from other components on a reversed-phase column. oup.com
Mass Spectrometric Detection: The separated compound is then ionized, and a tandem mass spectrometer is used to detect and quantify this compound based on its specific mass-to-charge ratio. oup.com
Methodological Approaches in Levistilide a Research
In Vitro Experimental Models
In vitro studies are fundamental to dissecting the specific cellular and molecular pathways affected by Levistilide-A. These models allow for controlled experiments that can isolate variables and provide detailed insights into the compound's effects on various cell types and biological processes.
A variety of cell culture systems have been instrumental in probing the effects of this compound across different biological contexts, from neuroinflammation to hepatic fibrosis and cancer.
Microglial and Neuronal Cells: To study its neuroprotective properties, this compound has been tested on microglial cell lines such as BV2 and HMC3, often stimulated with lipopolysaccharide (LPS) or Amyloid-β (Aβ) to mimic neuroinflammatory conditions. nih.govresearchgate.net In these models, the compound was found to inhibit the release of pro-inflammatory cytokines. nih.gov The neuroprotective effects are further assessed using neuronal cell lines like SH-SY5Y and HT-22, where conditioned medium from this compound-treated microglial cells was shown to enhance neuronal viability. nih.govresearchgate.net
Hepatic Stellate Cells (HSCs): The anti-fibrotic potential of this compound is investigated using primary hepatic stellate cells. nih.govspandidos-publications.com These studies often involve inducing HSC activation with agents like Angiotensin II (Ang II) to simulate the conditions of liver fibrosis. nih.govspandidos-publications.comnih.gov
Cancer Cells: While research on this compound is expanding, related studies on extracts from Levisticum officinale, a source of the compound, have utilized breast cancer cell lines. Specifically, MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative) cell lines have been used to examine the anti-proliferative and pro-apoptotic effects of the plant's hydroalcoholic extract. nih.gov
Endothelial Cells: The anti-inflammatory effects of this compound have been noted in the context of endothelial cells. Research indicates it can hinder the activation of human umbilical vein endothelial cells (HUVECs). researchgate.net
Interactive Table: Cell Lines in this compound Research
| Cell Type | Specific Cell Line(s) | Research Context | Key Findings | Citations |
|---|---|---|---|---|
| Microglia | BV2, HMC3 | Neuroinflammation | Inhibition of pro-inflammatory cytokine release; M1 to M2 phenotype reversal. | nih.govresearchgate.net |
| Neurons | SH-SY5Y, HT-22 | Neuroprotection | Enhanced viability from conditioned media of treated microglia. | nih.govresearchgate.net |
| Hepatic Stellate Cells | Primary HSCs | Liver Fibrosis | Inhibition of Ang II-induced proliferation and activation. | nih.govspandidos-publications.comnih.gov |
| Breast Cancer | MCF-7, MDA-MB-468 | Cancer | Inhibition of proliferation and induction of apoptosis by source plant extract. | nih.gov |
| Endothelial Cells | HUVEC | Inflammation | Reduced endothelial cell activation. | researchgate.net |
Biochemical assays are crucial for quantifying the molecular changes within cells following treatment with this compound, particularly concerning protein expression and signaling pathway activity.
Western Blot: This technique is widely used to measure changes in protein levels. In studies on hepatic fibrosis, Western blotting has been used to assess the expression of α-smooth muscle actin (α-SMA), a marker of HSC activation, and key proteins in the renin-angiotensin system like angiotensin type 1 receptor (AT1R). nih.govspandidos-publications.comnih.gov It is also employed to detect the phosphorylation status of signaling proteins, such as ERK and c-Jun, providing insight into the intracellular pathways modulated by this compound. nih.govnih.gov In neuroinflammation models, it has been used to validate the inhibition of the phosphorylation of JAK2 and STAT3. researchgate.net
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a standard method for quantifying the concentration of secreted proteins like cytokines. Researchers have used it to measure the levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and anti-inflammatory cytokines (IL-4, IL-10) in the culture medium of microglial cells to demonstrate this compound's anti-inflammatory effects. nih.govresearchgate.net In cancer cell studies, ELISA has been used to measure the intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov
Kinase Assays: While direct kinase activity assays have not been a primary focus in published this compound research, the functional output of kinase signaling cascades is frequently assessed. nih.govreactionbiology.combmglabtech.com The aforementioned use of Western blotting to detect the phosphorylation levels of downstream targets like ERK, c-Jun, and STAT3 serves as an indirect measure of the activity of upstream kinases (e.g., MAPKs, JAK2). researchgate.netnih.govnih.gov These methods are essential for understanding how this compound interferes with signaling pathways that are often dysregulated in disease. nih.gov
A battery of cellular assays is employed to observe and quantify the physiological responses of cells to this compound, including viability, death, and functional changes.
Cell Viability and Proliferation Assays: To determine the effect of this compound on cell growth, researchers use various assays. In studies with hepatic stellate cells, a 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) assay was used to measure cell proliferation, demonstrating that this compound inhibited Ang II-induced HSC proliferation. nih.govspandidos-publications.com MTT assays have been used to determine the half-maximal inhibitory concentration (IC50) of related extracts on breast cancer cell lines. nih.gov
Apoptosis Detection: Flow cytometry is a key technique for detecting apoptosis. In studies on breast cancer cells, flow cytometry analysis following staining was used to detect the type of cell death induced by Levisticum officinale extract, confirming its pro-apoptotic effects. nih.gov In neuroprotection studies, this compound was shown to suppress neuronal apoptosis. nih.gov
Immunofluorescence: This microscopy-based technique is used to visualize the location and expression of specific proteins within cells. It has been applied in liver fibrosis research to observe the expression and organization of α-SMA and F-actin in hepatic stellate cells, providing visual confirmation of the inhibition of HSC activation by this compound. nih.govspandidos-publications.comnih.gov
Reactive Oxygen Species (ROS) Detection: Although antioxidant properties have been attributed to this compound, specific studies detailing the use of ROS detection methods are not prominent in the available literature. researchgate.netnih.gov However, standard techniques for measuring ROS, such as those using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), are common in cellular research and could be applied to quantify the antioxidant effects of the compound in various cell models. elsevierpure.comyoutube.com
Molecular biology techniques are essential for examining the effects of this compound at the level of gene expression.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This is a workhorse technique in this compound research for quantifying mRNA levels. It has been used to show that this compound inhibits the expression of M1 phenotype markers (IL-1β, IL-6, TNF-α, NOS2) and increases the expression of M2 phenotype markers (ARG1, CD206, CD163) in microglial cells. nih.govresearchgate.net In cancer research, it has been used to evaluate the expression of the phosphodiesterase 5 (PDE5) gene. nih.gov
RNA-sequencing (RNA-seq): RNA-seq is a powerful, high-throughput method for comprehensive transcriptomic analysis, allowing for the discovery of novel gene expression changes, splice variants, and affected pathways without prior knowledge. nih.govyoutube.com To date, its application in studies focused on this compound has not been widely reported. This technique represents a significant future opportunity to gain an unbiased, global view of the transcriptional landscape modulated by the compound in various cell types. nih.gov
Microscopy provides invaluable visual data, from whole-cell morphology to subcellular structures, complementing the quantitative data from other assays.
Fluorescence Microscopy: This technique is fundamental to assays like immunofluorescence, which, as mentioned, has been used to visualize cytoskeletal proteins in hepatic stellate cells. nih.govspandidos-publications.comresearchgate.net It is also the readout method for many cellular assays, including some forms of ROS and apoptosis detection. youtube.com
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): TEM provides high-resolution, two-dimensional images of the internal ultrastructure of cells, while SEM offers detailed three-dimensional views of cell surfaces. nih.govthermofisher.com While these powerful techniques are standard in cell biology for examining morphological changes, such as alterations in organelles or cell surface topography, their specific use in published this compound research is not yet prominent. nih.govepfl.ch Future studies could leverage TEM to investigate subcellular changes, such as mitochondrial morphology, or use SEM to observe changes in cell-cell interactions following treatment.
In Vivo Animal Models
To validate the physiological relevance of in vitro findings, researchers turn to in vivo animal models that mimic human diseases. These models are indispensable for evaluating the systemic effects of this compound.
Scopolamine-Induced Alzheimer's Disease Mouse Model: To investigate its neuroprotective and anti-neuroinflammatory effects, this compound has been studied in a mouse model where Alzheimer's disease-like memory deficits are induced by scopolamine. nih.govresearchgate.net In this model, the compound was shown to improve learning and memory, suppress neuronal apoptosis, and reduce neuroinflammation. nih.gov
Carbon Tetrachloride (CCL4)-Induced Hepatic Fibrosis Rat Model: The anti-fibrotic activity of this compound has been confirmed in a rat model where liver fibrosis is induced by the hepatotoxin carbon tetrachloride (CCL4). nih.govspandidos-publications.comnih.gov In these studies, treatment with this compound ameliorated liver fibrosis, improved liver function, and inhibited the underlying molecular pathways involving Ang II and AT1R that were identified in vitro. nih.govnih.gov
Interactive Table: In Vivo Models in this compound Research
| Animal Model | Disease Modeled | Key Findings | Citations |
|---|---|---|---|
| Mouse | Alzheimer's Disease (scopolamine-induced) | Improved learning and memory; suppressed neuronal apoptosis; lowered neuroinflammation. | nih.govresearchgate.net |
| Rat | Hepatic Fibrosis (CCL4-induced) | Ameliorated liver fibrosis; improved liver function; inhibited Ang II/AT1R pathway. | nih.govspandidos-publications.comnih.gov |
Neurodegenerative Disease Models (e.g., Parkinson's Disease, Alzheimer's Disease)
Research into the neuroprotective effects of this compound has utilized well-established models that replicate key aspects of neurodegenerative pathologies, particularly Alzheimer's Disease (AD).
One primary model is the amyloid precursor protein/presenilin 1 (APP/PS1) transgenic mouse . nih.gov This genetically engineered model overexpresses human genes for APP and PS1 with mutations linked to familial AD, leading to the characteristic development of β-amyloid (Aβ) plaque deposition, a hallmark of the disease. nih.gov In studies using these mice, this compound treatment was shown to ameliorate memory deficits and cognitive decline, as assessed by behavioral tests like the Morris water maze. nih.gov The research demonstrated that this compound reduced the generation of Aβ and the associated inflammatory response in the brains of these mice. nih.gov Furthermore, it was found to inhibit the phosphorylation of tau, another key protein involved in the formation of neurofibrillary tangles in AD. nih.gov The mechanism was linked to the activation of the peroxisome proliferator-activated receptor γ (PPARγ) pathway. nih.gov In vitro work complementing these findings used N2a/APP695swe cells , a cell line that also overproduces Aβ. nih.gov
Another model employed to study neuroinflammation, a critical component of neurodegeneration, is the scopolamine-induced Alzheimer's disease mouse model . nih.gov Scopolamine is a compound that induces cognitive impairment and neuroinflammation. nih.gov Research in this model has indicated that this compound can ameliorate neuroinflammation, suggesting a neuroprotective role by inhibiting the JAK2/STAT3 signaling pathway. nih.gov
Table 1: Neurodegenerative Disease Models in this compound Research
| Model Type | Specific Model | Purpose of Study | Key Findings with this compound | Citations |
|---|---|---|---|---|
| In Vivo | APP/PS1 Transgenic Mouse | To investigate effects on AD pathology and cognitive function. | Ameliorated memory deficits; Reduced Aβ generation and inflammation; Inhibited tau phosphorylation. | nih.gov |
| In Vivo | Scopolamine-Induced Mouse Model | To assess effects on neuroinflammation and cognitive impairment. | Ameliorated neuroinflammation via inhibition of JAK2/STAT3 signaling. | nih.gov |
| In Vitro | N2a/APP695swe Cells | To study the molecular mechanisms of Aβ reduction. | Supported in vivo findings on the reduction of Aβ generation. | nih.gov |
Liver Fibrosis Models
The anti-fibrotic properties of this compound have been extensively studied using chemically-induced models of liver fibrosis. The most prominent is the carbon tetrachloride (CCL4)-induced rat model . nih.govmdpi.comnih.gov Chronic administration of CCL4 to rats causes significant liver injury, leading to the activation of hepatic stellate cells (HSCs) and excessive deposition of extracellular matrix components like collagen, which are characteristic of liver fibrosis. nih.govmdpi.com
In this model, treatment with this compound was found to significantly improve liver function and ameliorate liver fibrosis. nih.govmdpi.com Specifically, it decreased the expression of alpha-smooth muscle actin (α-SMA) and collagen in the liver tissue. mdpi.comfrontiersin.org Histological analysis using Sirius Red staining confirmed a reduction in collagen deposition in this compound-treated rats. frontiersin.org The underlying mechanism appears to involve the suppression of the Angiotensin II (Ang II) pathway, as this compound inhibited the CCL4-induced increase in plasma Ang II and the upregulation of its receptor, AT1R. mdpi.com
In vitro studies have used primary or cultured hepatic stellate cells (HSCs) , such as the LX-2 cell line, to dissect the cellular mechanisms. nih.govnih.gov In these models, HSCs are artificially activated, often using Angiotensin II or TGF-β1, to mimic their pro-fibrotic state. nih.govnih.gov this compound treatment significantly inhibited this activation and the proliferation of HSCs. nih.gov
Table 2: Liver Fibrosis Models in this compound Research
| Model Type | Specific Model | Purpose of Study | Key Findings with this compound | Citations |
|---|---|---|---|---|
| In Vivo | Carbon Tetrachloride (CCL4)-Induced Rat Model | To evaluate in vivo anti-hepatic fibrosis effects. | Improved liver function; Decreased expression of collagen, α-SMA, and hydroxyproline; Inhibited the Ang II/AT1R/ERK pathway. | nih.govmdpi.comnih.govfrontiersin.org |
| In Vitro | Angiotensin II-Induced Hepatic Stellate Cells (HSCs) | To investigate the direct effect on HSC activation and proliferation. | Prohibited HSC proliferation and overexpression of α-SMA and F-actin. | nih.gov |
| In Vitro | TGF-β1-Activated LX-2 Cells | To study the effect on HSC activation. | Attenuated LX-2 cell activation. | nih.gov |
Blood Stasis Models
To investigate its traditional use for improving blood circulation, this compound has been evaluated in models of blood stasis, which simulate conditions of poor blood flow and hypercoagulation. nih.govbiobide.com An acute blood stasis model in rats is a key in vivo method used for this purpose. nih.govbiobide.comnih.gov This model is typically induced by administering substances that cause blood hypercoagulation.
In studies using this rat model, this compound demonstrated the ability to improve hemorheology. nih.gov Treatment reduced fibrinogen (FIB) content, decreased plasma and whole blood viscosity at various shear rates, and increased prothrombin time (PT) and the international normalized ratio (INR). nih.govnih.gov These findings indicate an improvement in the hypercoagulable state of the blood. nih.gov
Complementing the in vivo data, an in vitro model of endothelial cell injury was established using human umbilical vein endothelial cells (HUVECs) induced with hydrogen peroxide (H2O2). nih.govbiobide.com Vascular endothelial injury is considered a fundamental aspect of blood stasis. nih.gov In this cell model, pretreatment with this compound increased the viability of the injured cells. nih.govnih.gov The protective effect was linked to the upregulation of the PI3K-AKT-eNOs signaling pathway. nih.gov
Table 3: Blood Stasis Models in this compound Research
| Model Type | Specific Model | Purpose of Study | Key Findings with this compound | Citations |
|---|---|---|---|---|
| In Vivo | Acute Blood Stasis Rat Model | To explore effects on hemorheology and blood coagulation. | Reduced fibrinogen and blood viscosity; Increased PT and INR. | nih.govbiobide.comnih.gov |
| In Vitro | H2O2-Induced Human Umbilical Vein Endothelial Cells (HUVECs) | To evaluate protective effects on injured endothelial cells. | Enhanced cell viability; Increased expression of PI3K, AKT, and eNOs. | nih.govbiobide.comnih.gov |
Xenotransplantation Models for Hematopoietic Stem Cells
Research into the effects of this compound on hematopoietic stem cells (HSCs) has employed xenotransplantation models to assess the functional capacity of these cells in a living organism. nih.gov These models are crucial for determining whether HSCs expanded ex vivo (outside the body) retain their ability to engraft and repopulate the hematopoietic system. nih.govnih.gov
In this context, human umbilical cord blood (UCB) is a primary source of HSCs for transplantation. nih.gov A key challenge is the limited number of HSCs in a single UCB unit. nih.gov Studies have investigated this compound as a molecule to promote the ex vivo expansion of these cells. nih.gov To test the functionality of the expanded cells, a xenotransplantation assay was performed. nih.gov This involved transplanting the human UCB-HSCs that had been treated with this compound into immunodeficient mice. nih.gov
The results of this model showed that the HSCs expanded in the presence of this compound maintained their engraftment capability. nih.gov Furthermore, the engrafted human cells were able to undergo multilineage differentiation, demonstrating that their functional integrity was preserved during the expansion process. nih.gov The mechanism was attributed to this compound's ability to enhance the antioxidant activity of the HSCs. nih.gov
Table 4: Xenotransplantation Models in this compound Research
| Model Type | Specific Model | Purpose of Study | Key Findings with this compound | Citations |
|---|---|---|---|---|
| In Vivo / Ex Vivo | Xenotransplantation of human UCB-HSCs into immunodeficient mice. | To assess the functional engraftment and differentiation of HSCs expanded ex vivo with this compound. | This compound treatment maintained the engraftment and multilineage differentiation capacity of human HSCs. | nih.gov |
Transgenic Zebrafish Models for Angiogenesis
Transgenic zebrafish have emerged as a powerful in vivo model for studying angiogenesis—the formation of new blood vessels—due to their rapid development and optical transparency, which allows for direct visualization of vascular structures. frontiersin.org This model has been specifically used to assess the anti-angiogenic activity of this compound. nih.gov
The anti-angiogenic effects of this compound were evaluated as part of a broader investigation into its role in mitigating liver fibrosis, where abnormal angiogenesis is a contributing factor. nih.gov In a transgenic zebrafish model , where blood vessels are fluorescently labeled, researchers observed the development of the vascular system in the presence of the compound. nih.gov The study found that treatment with this compound led to a decrease in the number of functional vessels in the zebrafish. nih.gov
This in vivo finding was consistent with in vitro results from a tube formation assay using human hepatic sinusoidal endothelial cells (HHSECs). nih.gov The collective data suggest that this compound can inhibit liver fibrosis in part through an anti-angiogenic mechanism, which involves the vascular endothelial growth factor (VEGF) signaling pathway. nih.gov
Table 5: Transgenic Zebrafish Models in this compound Research
| Model Type | Specific Model | Purpose of Study | Key Findings with this compound | Citations |
|---|---|---|---|---|
| In Vivo | Transgenic Zebrafish | To assess in vivo anti-angiogenesis activity. | Decreased the number of functional blood vessels. | nih.gov |
Computational and Systems Biology Approaches
Alongside experimental models, computational methods are integral to modern drug discovery, helping to predict the complex interactions between a compound and biological systems.
Network Pharmacology for Target Identification
Network pharmacology is a computational approach that moves beyond the "one-drug, one-target" paradigm to explore the multiple proteins and pathways a compound may influence. nih.govmdpi.com It integrates data on drug-target interactions, protein-protein interaction networks, and disease-related pathways to construct a comprehensive view of a drug's mechanism of action. nih.gov This method is particularly useful for understanding the multifaceted effects of natural products like this compound.
While specific network pharmacology studies dedicated solely to this compound are emerging, the experimental research conducted to date has identified several distinct signaling pathways that are modulated by the compound. These findings align with the multi-target principle that network pharmacology is designed to uncover. nih.gov
Experimentally validated targets and pathways for this compound include:
PPARγ Pathway : Activated by this compound in Alzheimer's disease models, leading to reduced Aβ generation and tau phosphorylation. nih.gov
Ang II/AT1R/ERK/c-Jun Pathway : Suppressed in hepatic stellate cells, contributing to the amelioration of liver fibrosis. nih.gov
VEGF Signaling Pathway : Inhibited by this compound, resulting in anti-angiogenic effects relevant to liver fibrosis. nih.gov
PI3K-AKT-eNOs Pathway : Upregulated in endothelial cells, providing a protective effect in models of blood stasis. nih.gov
JAK2/STAT3 Signaling : Inhibited by this compound, leading to reduced neuroinflammation in a mouse model of Alzheimer's disease. nih.gov
These diverse molecular interactions highlight the compound's pleiotropic effects and underscore the utility of systems-based approaches like network pharmacology to identify and map the complex biological networks through which this compound exerts its therapeutic potential.
Metabolomics for Pathway Analysis
Metabolomics is a powerful analytical approach used to systematically identify and quantify the complete set of small molecule metabolites within a biological system. nih.gov This "metabolome" provides a direct functional readout of cellular physiology and biochemical activity. In the context of this compound research, metabolomics is employed to understand the compound's mechanism of action by observing how it alters the metabolic landscape of cells or tissues.
Pathway analysis is a key downstream application of metabolomics data. nih.govnih.gov It involves mapping the identified, and often significantly altered, metabolites onto known biochemical pathways. By determining which pathways are statistically over-represented or significantly impacted, researchers can generate hypotheses about the compound's biological effects. nih.gov Common methods include Over-Representation Analysis (ORA), which assesses whether a particular pathway is enriched with more altered metabolites than would be expected by chance, and topological analysis, which also considers the position and importance of the metabolite within the pathway structure. nih.govmdpi.com
A significant application of this methodology in this compound research has been the elucidation of its neuroprotective effects. Studies have shown that this compound can suppress the reprogramming of glucose metabolism in microglia, the primary immune cells of the central nervous system. researchgate.net This is critical because inflammatory conditions can trigger a shift in microglia towards a pro-inflammatory state, which is partly driven by changes in glucose metabolism. researchgate.net this compound was found to reverse this metabolic reprogramming. researchgate.net
Furthermore, metabolomic-informed pathway analysis revealed that this compound modulates the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. researchgate.netnih.gov The AMPK/mTOR pathway is a master regulator of cellular energy homeostasis, metabolism, and protein synthesis. nih.govnih.gov By modulating the phosphorylation levels of key proteins in this pathway, this compound can influence cellular processes that are crucial for neuronal survival and inflammation control. researchgate.net
Table 1: Impact of this compound on Key Metabolic Pathways in Microglia
| Metabolic Pathway | Observed Effect of this compound | Key Associated Molecules/Processes | Reference |
|---|---|---|---|
| Glucose Metabolism Reprogramming | Suppression/Reversal | Pro-inflammatory M1 phenotype, Inflammatory cytokines | researchgate.net |
| AMPK/mTOR Signaling Pathway | Modulation of phosphorylation | AMPK, mTOR, Protein synthesis, Autophagy | researchgate.net |
| Oxidative Stress Pathways | Reduction of ROS production | Reactive Oxygen Species (ROS), NF-κB signaling | researchgate.net |
Structure-Activity Relationship (SAR) Studies and Analog Design
Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. nih.govnih.gov SAR studies involve synthesizing and testing a series of related compounds (analogs) to identify which structural features are responsible for the desired pharmacological effects. researchgate.net This knowledge is then used to guide the design of new, more potent, and selective compounds. researchgate.net
While extensive SAR studies focused exclusively on this compound are not widely published, valuable insights can be drawn from research on the broader class of phthalides, particularly those isolated from Angelica sinensis and Ligusticum chuanxiong. nih.govusda.gov Phthalides are characterized by a bicyclic structure featuring a γ-lactone ring fused to a benzene (B151609) ring. Variations in the substituents on these rings and the degree of saturation in the lactone ring lead to a diverse range of biological activities.
Studies comparing different naturally occurring phthalides demonstrate the critical influence of specific structural motifs. For example, research on various phthalides from Angelicae Sinensis Radix revealed significant differences in their cytotoxic and neuroprotective activities. nih.gov In one study, riligustilide (B1679334) showed potent cytotoxicity against several cancer cell lines, whereas ligustilide (B1675387) and Z-butylidenephthalide exhibited significant neuroprotective effects against glutamate-induced injury in SH-SY5Y cells. nih.gov This suggests that the nature of the side chain and the dimerization of the phthalide (B148349) monomer can dramatically alter the compound's biological profile. The α,β-unsaturated lactone moiety present in many bioactive phthalides is considered a key structural feature, likely acting as a reactive Michael acceptor that can covalently interact with biological nucleophiles like cysteine residues in proteins. frontiersin.org
**Table 2: Comparative Bioactivity of Phthalides from *Angelicae Sinensis Radix***
| Compound | Key Structural Feature | Observed Bioactivity | Reference |
|---|---|---|---|
| Ligustilide | Monomeric phthalide | Significant neuroprotective effect | nih.gov |
| Riligustilide | Monomeric phthalide | Cytotoxicity (IC50: 6.79-13.82 μM) | nih.gov |
| Z-butylidenephthalide | Monomeric phthalide | Significant neuroprotective effect | nih.gov |
| Tokinolide A | Dimeric phthalide | Weak cytotoxicity; significant neuroprotective effect | nih.gov |
The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups required for its biological activity. nih.gov For the phthalide class of compounds, including this compound, the core pharmacophore is believed to consist of the bicyclic phthalide skeleton.
Key moieties identified through comparative studies include:
The Lactone Ring: The γ-lactone is a defining feature. The presence of an α,β-double bond within this ring system, creating an unsaturated lactone, is often crucial for higher potency in many biological assays. frontiersin.org This functionality can participate in important biological interactions.
The Alkylidene/Alkyl Side Chain: The position, length, and stereochemistry of the alkyl or alkylidene side chain attached to the lactone ring significantly modulate activity and specificity. usda.gov SAR studies on butylidenephthalide (B10783142) analogues have shown that modifications to this side chain can alter bioactivity. usda.gov
The Aromatic Ring: Substitution on the benzene ring can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting target binding and pharmacokinetic properties.
Based on these observations, the pharmacophore for the neuroprotective activity of phthalides like this compound likely includes the intact lactone ring system and a specific configuration of the side chain that allows for optimal interaction with its biological target.
Analog design for a compound like this compound would theoretically proceed by systematically modifying these identified moieties. mdpi.comresearchgate.net For instance, a medicinal chemist might synthesize analogs where the lactone ring is saturated or opened, the side chain is altered in length or functionality, or various substituents are added to the aromatic ring. Each modification would be designed to probe the importance of that specific structural feature, with the ultimate goal of developing a new chemical entity with improved therapeutic potential. nih.govscielo.br
Future Research Directions and Translational Perspectives
Elucidation of Novel Molecular Targets and Signaling Networks
A primary focus of future research is to expand the understanding of the molecular landscape modulated by Levistilide-A. While initial studies have identified several key signaling pathways, a deeper investigation is necessary to uncover the full spectrum of its interactions.
Recent studies have shown that this compound exerts its neuroprotective and anti-inflammatory effects by modulating several critical signaling networks. researchgate.netnih.govnih.gov In models of neuroinflammation, it has been found to inhibit the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. nih.gov This inhibition prevents the phosphorylation of JAK2 and STAT3, which are crucial for the inflammatory response. nih.gov Further research indicates its ability to modulate the AMP-activated protein kinase (AMPK)/mTOR pathway, which is involved in cellular energy homeostasis and metabolism. nih.gov In the context of liver fibrosis, this compound has been shown to attenuate disease progression by inhibiting the NF-κB/iNOS/NO signaling pathway in M1 macrophages. researchgate.net
Additionally, this compound has been identified as an activator of the Nrf2/HO-1 signaling pathway, which plays a critical role in the cellular defense against oxidative stress and the induction of ferroptosis in cancer cells. frontiersin.org In liver fibrosis models, it also downregulates genes within the VEGF signaling pathway, including CD31, VEGF, and VEGFR2, thereby exerting anti-angiogenic effects. e-cmh.org A significant aspect of its mechanism is the ability to influence microglial polarization. nih.govnih.gov It suppresses the pro-inflammatory M1 phenotype while not affecting the anti-inflammatory M2 phenotype, leading to a reduction in pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, and an increase in anti-inflammatory cytokines such as IL-4 and IL-10. nih.govnih.gov
| Signaling Pathway | Key Proteins Modulated | Observed Biological Effect | Disease Context |
|---|---|---|---|
| JAK2/STAT3 | JAK2 (phosphorylation), STAT3 (phosphorylation) | Inhibition of neuroinflammation, reversal of M1 to M2 microglia phenotype. nih.govfrontiersin.org | Alzheimer's Disease nih.gov |
| AMPK/mTOR | AMPK (phosphorylation), mTOR (phosphorylation) | Modulation of microglial glucose metabolism reprogramming. nih.gov | Parkinson's Disease nih.gov |
| NF-κB | IκB-α (phosphorylation), NF-κB p65 (nuclear translocation) | Suppression of pro-inflammatory factor expression and ROS production. nih.gov | Neuroinflammation, Liver Fibrosis nih.govresearchgate.net |
| Nrf2/HO-1 | Nrf2, HO-1 | Activation of pathway leading to enhanced ROS-induced ferroptosis. frontiersin.org | Breast Cancer frontiersin.org |
| VEGF Signaling | CD31, VEGF, VEGFR2 | Anti-angiogenesis and prevention of sinusoid capillarization. e-cmh.org | Liver Fibrosis e-cmh.org |
Development of Advanced Delivery Systems
The therapeutic efficacy of a compound like this compound can be significantly enhanced through the development of advanced delivery systems. Future research should focus on creating formulations that can improve its bioavailability, stability, and target-specific accumulation. While research directly on this compound delivery systems is nascent, insights can be drawn from systems developed for similar therapeutic contexts.
Advanced delivery platforms such as liposomes and nanoparticles hold considerable promise. mdpi.comnih.gov For neurodegenerative diseases like Alzheimer's, nanoparticles or liposomes conjugated with specific ligands could be used to target microglia, enabling more precise drug delivery across the blood-brain barrier and minimizing off-target effects. mdpi.com In the context of liver fibrosis, targeted delivery to hepatic stellate cells (HSCs) is a key goal. nih.gov Systems like peptide-altered liposomes or nanoparticles coupled with molecules that bind to receptors overexpressed on HSCs could concentrate this compound at the site of fibrosis, enhancing its anti-fibrotic effects while reducing systemic exposure. nih.gov For instance, hyaluronic acid-coupled liposomes have been used to specifically deliver agents to liver sinusoidal endothelial cells (LSECs), a strategy that could be adapted for this compound to prevent sinusoid capillarization. e-cmh.org
Exploration of Synergistic Effects with Other Therapeutic Agents
Combining therapeutic agents is a powerful strategy to enhance efficacy, overcome resistance, and target diseases through multiple mechanisms. nih.gov Future studies should systematically explore the synergistic potential of this compound with both conventional drugs and other natural compounds.
A notable study has already demonstrated the synergistic anti-hepatic fibrosis effects of this compound when combined with astragaloside (B48827) I and calycosin, two other active components from the traditional medicine Danggui Buxue Tang. nih.gov This combination, termed the "ALC formula," showed a greater inhibitory effect on the proliferation of activated hepatic stellate cells than the individual components. nih.gov
Another promising area is in cancer therapy. Research has shown that this compound can induce ferroptosis, a specific form of cell death, in breast cancer cells. frontiersin.org This opens up the possibility of combining it with classical ferroptosis inducers (e.g., erastin, RSL3) or conventional chemotherapeutic agents like doxorubicin (B1662922) or paclitaxel (B517696) to potentially achieve a synergistic anti-tumor effect. frontiersin.orgfrontiersin.org The principle of synergy has been widely explored, with studies showing that combining natural derivatives with conventional drugs can antagonize drug resistance mechanisms or enhance the properties of the primary drug. spandidos-publications.comscience.gov
| Combination Agents | Disease Model | Observed Synergistic Effect | Reference |
|---|---|---|---|
| Astragaloside I, Calycosin | Liver Fibrosis (in vitro, in vivo) | Synergistic inhibition of hepatic stellate cell proliferation and reduced expression of α-SMA and collagen I. nih.gov | nih.gov |
| Ferroptosis Inducers (e.g., Erastin) or Chemotherapeutics (e.g., Doxorubicin) | Breast Cancer (Proposed) | Potential for enhanced anticancer effects by combining different mechanisms of cell death induction. frontiersin.orgfrontiersin.org | frontiersin.orgfrontiersin.org |
Preclinical Efficacy Studies in Diverse Disease Models
While initial preclinical studies have been promising, it is crucial to expand the evaluation of this compound's efficacy across a more diverse range of disease models. This includes using different animal models that more closely mimic human pathology and testing the compound in other diseases where its known mechanisms of action, such as anti-inflammation and anti-fibrosis, may be relevant.
To date, this compound has shown significant efficacy in several preclinical models. In a scopolamine-induced mouse model of Alzheimer's disease, it was found to suppress neuronal apoptosis, restore cholinergic system function, and lower neuroinflammation, leading to improved learning and memory. nih.gov In models of Parkinson's disease, it exerts a neuroprotective effect by suppressing glucose metabolism reprogramming in microglia and mitigating the death of dopaminergic neurons. nih.gov In the realm of liver disease, it has been shown to attenuate carbon tetrachloride (CCl4)-induced liver fibrosis in rats and reduce collagen deposition in a dimethylnitrosamine (DMN)-induced mouse model. researchgate.netnih.gov Furthermore, its ability to induce ferroptosis has been documented in breast cancer cell lines. nih.gov
| Disease Model | Model System | Key Efficacy Findings | Reference |
|---|---|---|---|
| Alzheimer's Disease | Scopolamine-induced mouse model; LPS/Aβ-induced microglia cells (in vitro) | Improved learning/memory; suppressed neuronal apoptosis; inhibited neuroinflammation via JAK2/STAT3. nih.gov | nih.gov |
| Parkinson's Disease | LPS-induced microglia (in vitro); MPTP-induced mouse model (in vivo) | Mitigated dopaminergic neuron death; modulated microglia polarization and glucose metabolism via AMPK/mTOR. nih.gov | nih.gov |
| Liver Fibrosis | CCl4-induced rat model; DMN-induced mouse model; LX-2 human stellate cells (in vitro) | Attenuated fibrosis; reduced collagen deposition and α-SMA expression; inhibited NF-κB pathway. researchgate.netnih.gov | researchgate.netnih.gov |
| Breast Cancer | Breast cancer cell lines (in vitro) | Induced ferroptosis by activating the Nrf2/HO-1 signaling pathway. nih.gov | nih.gov |
Application of Omics Technologies for Comprehensive Understanding
To achieve a holistic view of this compound's biological effects, future research must leverage "omics" technologies. nih.gov These high-throughput approaches, including transcriptomics, proteomics, and metabolomics, can provide an unbiased, system-wide map of the molecular changes induced by the compound. researchgate.net Such an approach can help identify novel targets, uncover previously unknown mechanisms, and discover biomarkers to track treatment response.
For example, transcriptomic profiling (e.g., RNA-sequencing) of cells or tissues treated with this compound could reveal the full set of genes whose expression is altered, offering clues to new signaling pathways involved. nih.gov Proteomics could identify changes in the abundance and post-translational modifications of proteins, providing direct insight into functional changes within the cell. researchgate.net Metabolomics, the study of small molecule metabolites, could illustrate how this compound affects cellular metabolic pathways, which is particularly relevant given its known impact on glucose metabolism in microglia. nih.gov Integrated multi-omics analyses, which combine these different layers of data, are especially powerful for constructing a comprehensive picture of a drug's mode of action and have been used to elucidate the mechanisms of complex herbal formulas. researchgate.netnih.gov
Advanced Computational Modeling and Artificial Intelligence in Drug Discovery
The integration of advanced computational modeling and artificial intelligence (AI) offers a powerful avenue to accelerate the discovery and development process for compounds like this compound. mdpi.com These in silico methods can be used to predict new targets, optimize molecular structures, and understand complex biological networks.
A prime example of this approach has already been applied to this compound, where network pharmacology was used to analyze its potential targets, leading to the successful experimental validation of its inhibitory effect on the JAK2/STAT3 signaling pathway. nih.gov Network pharmacology is a computational method that systematically examines the interactions between drugs, targets, and diseases, making it ideal for deconvoluting the mechanisms of natural products that often affect multiple targets. mdpi.comfrontiersin.org
Future computational work could employ machine learning algorithms for quantitative structure-activity relationship (QSAR) studies to predict how modifications to this compound's structure might enhance its potency or selectivity. Molecular docking and molecular dynamics (MD) simulations can provide atomic-level insights into how this compound binds to its protein targets, helping to explain its mechanism and guide the design of improved derivatives. mdpi.com
Q & A
Q. What supplementary data are critical for publishing this compound research?
- Methodological Answer : Include:
- Raw spectra (¹H/¹³C NMR, HRMS) for structural confirmation.
- Dose-response curves with IC50/EC50 calculations (GraphPad Prism).
- Statistical datasets (ANOVA results, p-values) in .csv format.
- Code repositories for computational analyses (GitHub link).
- Ethical approval documents for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
